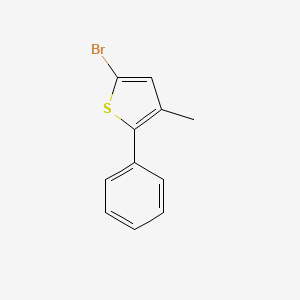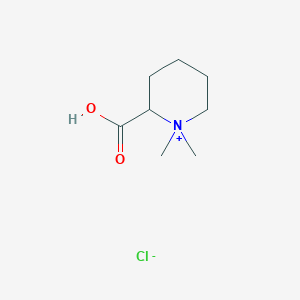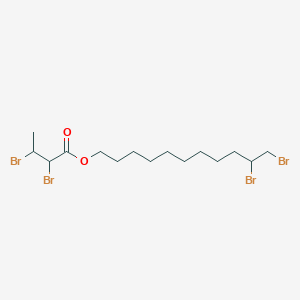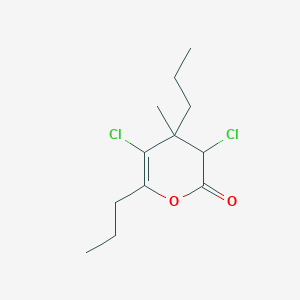
6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one is a chemical compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of hexyl-substituted precursors with ethoxy groups. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-6-methyl-: A similar compound with a methyl group instead of an ethoxy group.
2H-Pyran, 3,4-dihydro-2-methoxy-: Another related compound with a methoxy group.
Uniqueness
6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the ethoxy and hexyl groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
62644-57-9 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-ethoxy-6-hexyl-2H-pyran-5-one |
InChI |
InChI=1S/C13H22O3/c1-3-5-6-7-8-12-11(14)9-10-13(16-12)15-4-2/h9-10,12-13H,3-8H2,1-2H3 |
InChI Key |
GFUMRMDKDPCWSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(=O)C=CC(O1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B14528196.png)






![9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14528238.png)



![Diethyl {2-[dibutyl(chloro)stannyl]ethyl}phosphonate](/img/structure/B14528261.png)
